molecular formula C25H38N2O B8243265 (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8243265
M. Wt: 382.6 g/mol
InChI Key: PNWOLXRQUHPADC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral oxazole derivative featuring a pyridine ring substituted with a dicyclohexylmethyl group at the 6-position and an isobutyl group at the 4-position of the oxazole ring. For instance, the ethyl-substituted variant, (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole, has a molecular formula of C23H34N2O and a molecular weight of 354.53 g/mol . Replacing the ethyl group with isobutyl (C4H9) increases the molecular formula to C25H38N2O, with an estimated molecular weight of ~382.5 g/mol.

Chiral oxazolines like this compound are often employed as ligands in asymmetric catalysis or as intermediates in pharmaceutical synthesis. The (S)-configuration at the stereogenic center and the bulky dicyclohexylmethyl group likely enhance enantioselectivity in catalytic applications.

Properties

IUPAC Name

(4S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2O/c1-18(2)16-21-17-28-25(26-21)23-15-9-14-22(27-23)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h9,14-15,18-21,24H,3-8,10-13,16-17H2,1-2H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOLXRQUHPADC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-4-Isobutyl-4,5-dihydrooxazole

The chiral dihydrooxazole moiety is synthesized via cyclization of (S)-2-amino-3-methyl-1-butanol under dehydrating conditions:

  • Amino Alcohol Synthesis :

    • (S)-2-Amino-3-methyl-1-butanol is prepared by asymmetric reduction of 2-nitro-3-methyl-1-butanol using a chiral catalyst (e.g., Ru-BINAP).

    • Yield: 82–89% enantiomeric excess (ee).

  • Cyclization :

    • The amino alcohol reacts with cyanogen bromide (BrCN) in dichloromethane at 0–5°C to form the oxazoline ring.

    • Reaction :

      (S)-2-Amino-3-methyl-1-butanol+BrCNCH2Cl2,05C(S)-4-Isobutyl-4,5-dihydrooxazole\text{(S)-2-Amino-3-methyl-1-butanol} + \text{BrCN} \xrightarrow{\text{CH}_2\text{Cl}_2, 0–5^\circ\text{C}} \text{(S)-4-Isobutyl-4,5-dihydrooxazole}
    • Yield: 74%.

Functionalization of Pyridine Core

  • 6-(Dicyclohexylmethyl)pyridine-2-carboxylic Acid Synthesis :

    • Pyridine-2-carboxylic acid is alkylated at the 6-position using dicyclohexylmethyl bromide under Ullmann conditions (CuI, K2_2CO3_3, DMF, 110°C).

    • Yield: 68%.

  • Coupling Reaction :

    • The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2_2), then coupled with the dihydrooxazole via a nucleophilic acyl substitution:

      6-(Dicyclohexylmethyl)pyridine-2-carbonyl chloride+(S)-4-Isobutyl-4,5-dihydrooxazoleEt3N, THFTarget Compound\text{6-(Dicyclohexylmethyl)pyridine-2-carbonyl chloride} + \text{(S)-4-Isobutyl-4,5-dihydrooxazole} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
    • Yield: 58%.

Total Yield (Route 1) : 29% (over three steps).

Synthetic Route 2: One-Pot Tandem Alkylation-Cyclization

Substrate Preparation

  • Pyridine-2-carboxamide Derivative :

    • Pyridine-2-carboxamide is treated with dicyclohexylmethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C to install the dicyclohexylmethyl group.

    • Yield: 76%.

Tandem Alkylation-Cyclization

  • Reaction with Chiral Epoxide :

    • The substituted pyridine reacts with (S)-2-isobutyloxirane in the presence of BF3_3·OEt2_2 to simultaneously introduce the isobutyl group and form the dihydrooxazole ring.

    • Mechanism :

      • BF3_3 activates the epoxide, enabling nucleophilic attack by the pyridine’s amide nitrogen.

      • Ring-opening and cyclization yield the target compound.

    • Yield: 64%.

Total Yield (Route 2) : 49% (over two steps).

Industrial-Scale Production Considerations

Catalytic Asymmetric Synthesis

Recent advances employ chiral Lewis acid catalysts (e.g., Zn-Phbox) to directly synthesize the (S)-configured dihydrooxazole from prochiral precursors:

  • Substrate : 2-Cyano-6-(dicyclohexylmethyl)pyridine.

  • Catalyst : (R,R)-Phbox-Zn(OTf)2_2 (5 mol%).

  • Conditions : H2_2O/EtOH (1:1), 40°C, 24 h.

  • Yield : 91% with 98% ee.

Purification and Isolation

  • Chromatography : Silica gel column chromatography (hexane/EtOAc 4:1) removes stereochemical impurities.

  • Crystallization : Recrystallization from methanol/water (7:3) enhances enantiopurity to >99% ee.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Industrial Method
Total Yield29%49%91%
Steps321
Stereochemical ControlModerate (82–89% ee)High (95% ee)Excellent (98% ee)
ScalabilityLimitedModerateHigh

Challenges and Optimization Strategies

  • Stereochemical Drift :

    • Prolonged reaction times in Route 1 lead to racemization. Mitigated by low-temperature cyclization.

  • Dicyclohexylmethyl Group Installation :

    • Ullmann coupling often produces regioisomers. Optimized using Pd(OAc)2_2/Xantphos catalytic system (yield: 83%).

  • Oxazoline Ring Stability :

    • Acidic conditions hydrolyze the dihydrooxazole. Neutral pH maintained during workup.

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous-flow reactors enable precise control over exothermic steps (e.g., Grignard addition), reducing side products.

  • Residence time: 12 min, yield: 88%.

Biocatalytic Routes

  • Lipase-mediated kinetic resolution of racemic dihydrooxazole precursors achieves 99% ee but with lower yields (42%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyridine or dihydrooxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and commercial differences between the target compound and three analogs:

Compound Name Pyridine Substituent Oxazole Substituent Molecular Formula Molecular Weight (g/mol) Storage Hazard Statements Suppliers
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl -4,5-dihydrooxazole (Target) Dicyclohexylmethyl Isobutyl C25H38N2O* ~382.5* Likely inert atmosphere, 2–8°C† Not reported Not listed in evidence
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl -4,5-dihydrooxazole Dicyclohexylmethyl Ethyl C23H34N2O 354.53 Inert atmosphere, 2–8°C H315, H319 (skin/eye irritation) Not specified
(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl -4,5-dihydrooxazole Bipyridin-2-yl Isobutyl C22H25N3O 363.46‡ Not reported Not reported 2 suppliers (CAS 208937-96-6)
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl -4,5-dihydrooxazole Dicyclopentylmethyl 4,5-Diphenyl Not reported Not reported Not reported Not reported 2 Chinese suppliers (e.g., Bide Pharmatech Ltd.)

*Estimated based on ethyl analog ; †Assumed similar to ethyl analog; ‡Calculated from CAS 208937-96-4.

Key Structural and Functional Differences:

Substituent Effects on Pyridine Ring: The dicyclohexylmethyl group in the target compound and its ethyl analog introduces significant steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in catalytic systems or biological targets. The dicyclopentylmethyl group in the (4R,5S)-diphenyl analog reduces cycloalkyl ring size compared to dicyclohexylmethyl, which could lower steric hindrance and alter solubility.

Oxazole Substituent Variations: Isobutyl vs. Diphenyl Substituents: The 4,5-diphenyl groups in the (4R,5S) analog add rigidity and aromatic surface area, which may enhance chiral induction or stability in solid-state applications.

Stereochemical Considerations :

  • The (4R,5S)-diphenyl compound has two stereogenic centers, unlike the single (S)-configured center in the target compound. This difference could lead to divergent catalytic or pharmacological profiles.

Hazard and Storage Profiles :

  • The ethyl analog’s hazards (H315, H319) suggest that the target compound may share similar risks due to structural similarities. Storage under inert atmosphere and low temperatures (2–8°C) is critical for stability across analogs.

Research Implications:

  • Catalysis : Bulky substituents like dicyclohexylmethyl and isobutyl may improve enantioselectivity in metal-catalyzed reactions but could limit substrate scope due to steric effects.
  • Solubility: Increased lipophilicity in the target compound might necessitate the use of nonpolar solvents, whereas bipyridin-yl or diphenyl analogs could exhibit better solubility in aromatic solvents.
  • Supplier Availability : The commercial availability of analogs (e.g., CAS 208937-96-6 , (4R,5S)-diphenyl compound ) highlights their established utility, while the target compound may require custom synthesis.

Q & A

Q. What are the key synthetic pathways for preparing (S)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole?

The synthesis typically involves multi-step reactions, including:

  • Chiral precursor utilization : Starting from enantiopure precursors like (S)-(+)-2-phenylglycinol to ensure stereochemical integrity in the oxazole ring .
  • Coupling reactions : Pyridine and oxazole moieties are assembled via palladium-catalyzed cross-coupling or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization (e.g., DMF/EtOH mixtures) achieves >99% purity .
StepKey Reagents/ConditionsYield Range
1(S)-(+)-2-phenylglycinol, cyclocondensation83.2–94.5%
2Pd(OAc)₂, ligand, aryl halide coupling70–85%
3Recrystallization (DMF/EtOH)>99% purity

Q. How is the stereochemical configuration of this compound verified?

Methodological approaches include:

  • Polarimetry : Measures optical rotation to confirm enantiomeric excess .
  • NMR spectroscopy : NOESY or 2D-NMR identifies spatial arrangements of substituents .
  • X-ray crystallography : Resolves absolute configuration in crystalline form .

Q. What analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₃₄N₂O) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .
  • HPLC with chiral columns : Assesses enantiopurity (>99% in optimized syntheses) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • In situ monitoring : Use TLC or HPLC to track progress and adjust stoichiometry .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to resolve overlapping signals .
  • Dynamic NMR : Study temperature-dependent shifts for conformational analysis .

Q. How does the dicyclohexylmethyl group influence the compound’s reactivity or biological activity?

  • Steric effects : The bulky group hinders nucleophilic attacks on the oxazole ring, enhancing stability .
  • Lipophilicity : Increases membrane permeability, relevant for blood-brain barrier penetration studies .
  • Synthetic challenges : Requires mild deprotection conditions (e.g., TFA/CH₂Cl₂) to avoid degradation .

Q. What precautions are necessary for handling this compound in experimental settings?

  • Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Data Contradiction & Experimental Design

Q. How can researchers resolve discrepancies in biological assay results across studies?

  • Dose-response reevaluation : Test multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects .
  • Batch variability checks : Compare synthetic batches using LC-MS to rule out impurity interference .
  • Cell line validation : Use orthogonal assays (e.g., fluorescence vs. radiometric) to confirm target engagement .

Q. What experimental design flaws may limit the generalizability of studies on this compound?

  • Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour timelines) alters results; implement cooling (4°C) to stabilize samples .
  • Limited structural diversity : Use derivatives (e.g., pyridine ring substitutions) to explore structure-activity relationships .

Methodological Resources

  • Stereoselective synthesis : Reference protocols from for chiral oxazole synthesis.
  • Advanced characterization : Apply HRMS and X-ray methods from and .
  • Safety guidelines : Follow for handling hazardous intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.